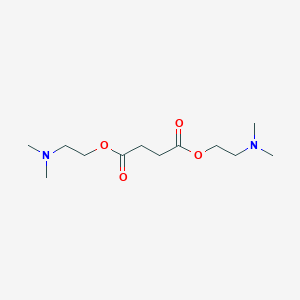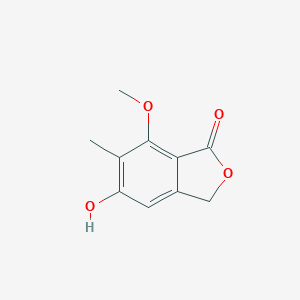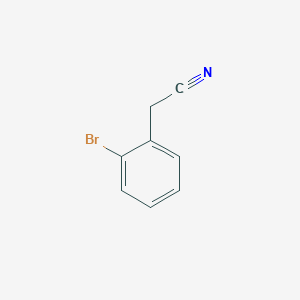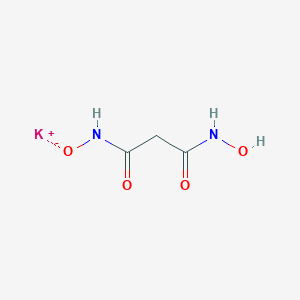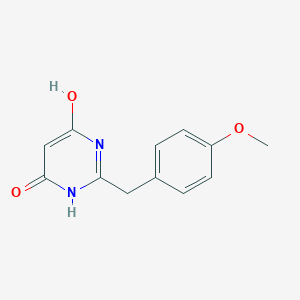
2-(4-Methoxybenzyl)-4,6-pyrimidinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzyl)-4,6-pyrimidinediol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as '4MBPD' and is a derivative of pyrimidine.
Mechanism Of Action
The mechanism of action of 4MBPD is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the inflammatory response, and their inhibition may contribute to the anti-inflammatory activity of 4MBPD.
Biochemical And Physiological Effects
Studies have shown that 4MBPD has several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells. Moreover, 4MBPD has been found to have neuroprotective effects and can improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4MBPD in lab experiments is its low toxicity. It has been shown to have minimal side effects, even at high doses. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 4MBPD. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic properties. Moreover, its potential use as an anti-tumor agent should be explored further.
Synthesis Methods
The synthesis of 4MBPD involves the reaction of 4-methoxybenzylamine with ethyl acetoacetate, followed by cyclization with urea. The resulting product is 2-(4-Methoxybenzyl)-4,6-pyrimidinediol. This synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4MBPD has shown potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic activities. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
16953-21-2 |
|---|---|
Product Name |
2-(4-Methoxybenzyl)-4,6-pyrimidinediol |
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-hydroxy-2-[(4-methoxyphenyl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-13-11(15)7-12(16)14-10/h2-5,7H,6H2,1H3,(H2,13,14,15,16) |
InChI Key |
FWJJHSQWJQNUTE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=CC(=O)N2)O |
synonyms |
2-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



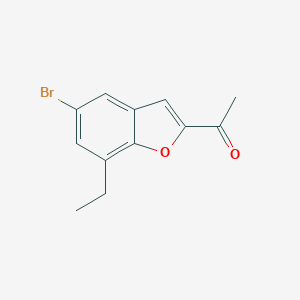
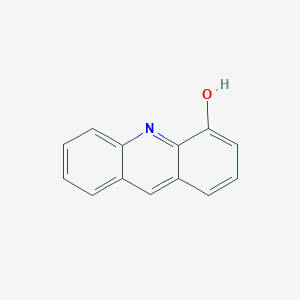
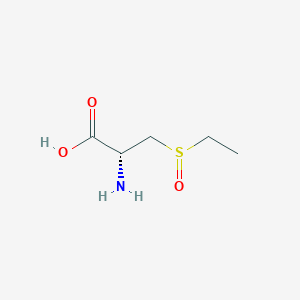

![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)
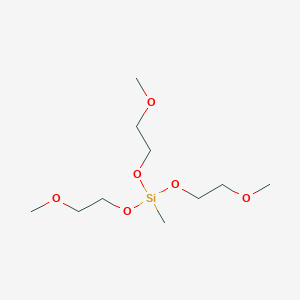
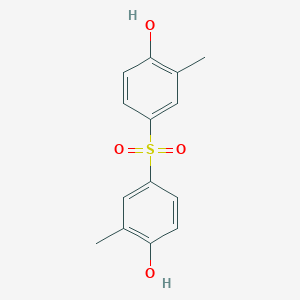
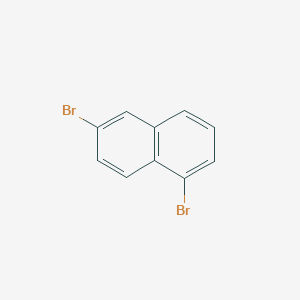
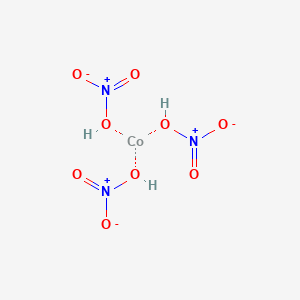
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
